molecular formula C14H16N2O2S B10802643 N-(5-methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

N-(5-methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

Cat. No.: B10802643
M. Wt: 276.36 g/mol
InChI Key: MWHQQWNHUURCGY-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide is a thiazole-containing amide derivative characterized by a 5-methyl-substituted thiazole core linked to a 4-phenoxybutanamide group. Thiazole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The phenoxy moiety may enhance solubility compared to purely hydrophobic substituents, while the methyl group at the thiazole’s 5-position could influence metabolic stability and target binding .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-4-phenoxybutanamide

InChI

InChI=1S/C14H16N2O2S/c1-11-10-15-14(19-11)16-13(17)8-5-9-18-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17)

InChI Key

MWHQQWNHUURCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Thiazole vs. Thiadiazole vs. Oxadiazole Derivatives

  • Thiazole Derivatives : The target compound shares structural similarity with antimicrobial agents like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), where the thiazole ring is critical for PFOR enzyme inhibition .
  • Thiadiazole Derivatives: describes 4-phenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)butanamide (Y204-6533), which replaces the thiazole with a thiadiazole ring.
  • Oxadiazole Derivatives : Compounds like N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamide () show anticancer activity, highlighting how oxadiazole substitution modulates bioactivity .
Substituent Effects
  • Phenoxy vs. Phenyl Groups: The phenoxy group in the target compound may confer better solubility than the phenyl group in Y204-6533 () due to the ether oxygen’s polarity .
  • Methyl vs. Chloro Substituents : The 5-methyl group in the target compound contrasts with the 5-chloro substituent in ’s antimicrobial agent. Methyl groups typically enhance metabolic stability, whereas chloro groups may increase electronegativity and binding affinity .

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical Properties
Compound Name Melting Point (°C) Solubility (Inferred) Key Functional Groups
Y204-6533 () Not reported Low (phenyl groups) Thiadiazole, butanamide
N-(5-Chloro-... () Not reported Moderate (Cl, F substituents) Thiazole, benzamide
Compound 8a () 290 Low (aromatic rings) Thiadiazole, acetylpyridine

Key Research Findings and Structure-Activity Relationships (SAR)

  • Thiazole vs. Thiadiazole : Thiadiazoles (e.g., ) often exhibit higher thermal stability (e.g., compound 8a in has a melting point of 290°C) but may suffer from poor solubility due to planar aromatic systems .
  • Substituent Impact: Phenoxy Groups: Enhance solubility and may improve bioavailability compared to phenyl or halogenated analogs . Methyl vs. Chloro: Methyl groups (as in the target compound) reduce electronegativity but improve metabolic stability, whereas chloro groups () enhance binding to enzymes like PFOR .

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